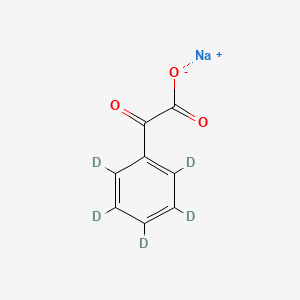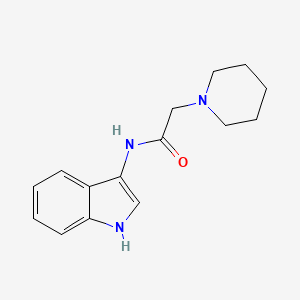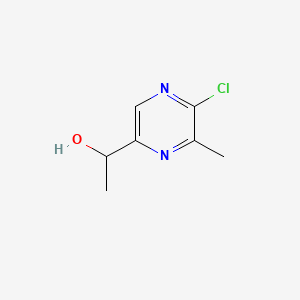
1-(5-Chloro-6-methylpyrazin-2-YL)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-6-methylpyrazin-2-YL)ethan-1-OL is a chemical compound characterized by the presence of a pyrazine ring substituted with a chlorine atom and a methyl group
Preparation Methods
The synthesis of 1-(5-Chloro-6-methylpyrazin-2-YL)ethan-1-OL typically involves the reaction of 5-chloro-6-methylpyrazine with an appropriate ethan-1-ol derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
1-(5-Chloro-6-methylpyrazin-2-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazine derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted pyrazine derivatives.
Scientific Research Applications
1-(5-Chloro-6-methylpyrazin-2-YL)ethan-1-OL has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-6-methylpyrazin-2-YL)ethan-1-OL involves its interaction with specific molecular targets such as enzymes and receptors. The chlorine and methyl groups on the pyrazine ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
1-(5-Chloro-6-methylpyrazin-2-YL)ethan-1-OL can be compared with other similar compounds such as:
5-Chloro-6-methylpyrazine: Lacks the ethan-1-ol group, making it less versatile in chemical reactions.
1-(5-Chloro-6-methylpyrazin-2-YL)methanamine: Contains an amine group instead of an ethan-1-ol group, leading to different reactivity and applications.
5-Chloro-2-methylpyrazine: The position of the methyl group differs, affecting its chemical properties and reactivity.
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
1-(5-chloro-6-methylpyrazin-2-yl)ethanol |
InChI |
InChI=1S/C7H9ClN2O/c1-4-7(8)9-3-6(10-4)5(2)11/h3,5,11H,1-2H3 |
InChI Key |
BQJQTSCAVAVRCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1Cl)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


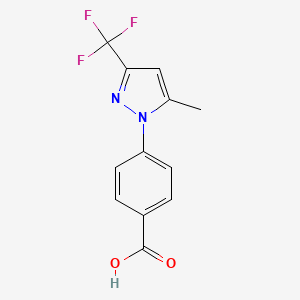
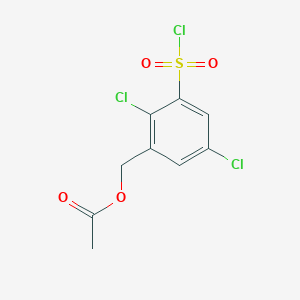
![8-[2-(3,4-Dimethylphenyl)ethyl]-3-ethyl-1-methoxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13924577.png)
![Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B13924588.png)
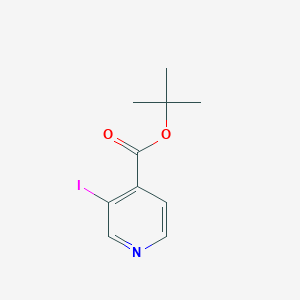
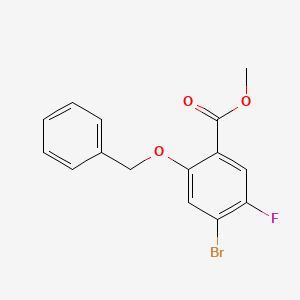

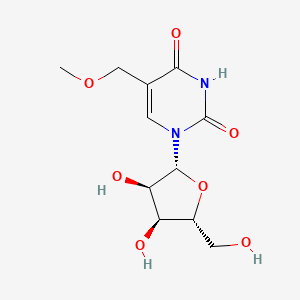
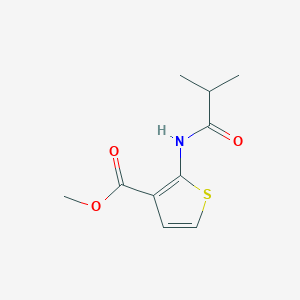
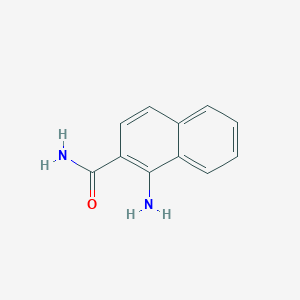

![N-([1,1'-biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13924633.png)
